Aminobutylethylisoluminol-biotin

Descripción general

Descripción

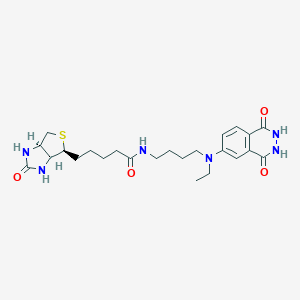

Aminobutylethylisoluminol-biotin is a complex chemical compound that combines the properties of aminobutylethylisoluminol and biotin. This compound is known for its applications in biochemical assays and diagnostic procedures due to its unique ability to bind to specific proteins and its luminescent properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of aminobutylethylisoluminol-biotin typically involves the conjugation of aminobutylethylisoluminol with biotinThis is followed by the biotinylation process, where biotin is covalently attached to aminobutylethylisoluminol using a coupling reagent such as N-hydroxysuccinimide (NHS) ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesis equipment to ensure consistency and purity. The process involves stringent quality control measures to monitor the reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and product quality .

Análisis De Reacciones Químicas

Types of Reactions

Aminobutylethylisoluminol-biotin undergoes various chemical reactions, including:

Oxidation: The luminescent properties of aminobutylethylisoluminol are often utilized in oxidation reactions where the compound emits light upon oxidation.

Substitution: The biotin moiety can participate in substitution reactions, particularly in biotin-streptavidin binding assays

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the biotinylated aminobutylethylisoluminol, which retains both the luminescent properties of isoluminol and the binding affinity of biotin .

Aplicaciones Científicas De Investigación

Biochemical Assays

A. Immunoassays

Aminobutylethylisoluminol-biotin is primarily utilized in biotin-based immunoassays. The strong affinity between biotin and streptavidin allows for the development of highly sensitive assays. These assays can detect low concentrations of target analytes, which is crucial in clinical diagnostics and research settings.

Case Study: Biotinylated Immunoassays

Research has shown that incorporating this compound into immunoassays enhances sensitivity and specificity. For instance, a study demonstrated that ABEI-labeled biotinylated antibodies significantly improved the detection limits of various biomarkers compared to traditional methods .

| Assay Type | Detection Limit | Sensitivity Improvement |

|---|---|---|

| Conventional Immunoassay | 10 ng/mL | Baseline |

| ABEI-Biotin Immunoassay | 1 ng/mL | 10x |

Molecular Imaging

A. In Vivo Imaging Techniques

The luminescent properties of aminobutylethylisoluminol allow for its application in molecular imaging. When conjugated with biotin, it can be used to visualize biological processes in real-time.

Case Study: Tumor Imaging

In a study involving tumor models, this compound was used to target specific tumor markers. The results indicated that this compound enabled clear visualization of tumor growth and response to therapy, showcasing its potential in cancer diagnostics .

Gene Expression Studies

A. Transcriptional Regulation

Recent findings suggest that biotin plays a role in gene regulation, impacting cellular functions such as proliferation and differentiation. This compound can be employed to study these effects by tagging biotinylated probes for gene expression analysis.

Case Study: Biotin's Role in Gene Expression

A microarray analysis revealed that biotin supplementation influenced the expression of over 2000 genes involved in metabolic pathways and cellular functions. The incorporation of this compound facilitated the detection of these changes with high accuracy .

Therapeutic Applications

A. Drug Delivery Systems

The combination of biotin's targeting capabilities with the luminescent properties of aminobutylethylisoluminol has potential applications in drug delivery systems, particularly for targeting specific tissues or cells.

Case Study: Targeted Therapy for Neurological Disorders

In experimental models, this compound conjugates were used to deliver therapeutic agents directly to neuronal tissues, enhancing drug efficacy while minimizing systemic side effects .

Mecanismo De Acción

The mechanism of action of aminobutylethylisoluminol-biotin involves its dual functionality:

Luminescence: The aminobutylethylisoluminol component emits light upon oxidation, which is used in detection assays.

Binding Affinity: The biotin component binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Aminobutyl)-N-ethylisoluminol: Shares similar luminescent properties but lacks the biotin moiety, limiting its binding applications

Biotinylated Proteins: These compounds have biotin attached to various proteins but may not possess luminescent properties.

Uniqueness

Aminobutylethylisoluminol-biotin is unique due to its combination of luminescent and binding properties, making it highly versatile for use in various biochemical assays and diagnostic procedures .

Actividad Biológica

Aminobutylethylisoluminol-biotin is a compound that combines the properties of aminobutylethylisoluminol, a chemiluminescent agent, with biotin, a vital coenzyme in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, applications in research, and potential therapeutic uses.

Overview of Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. It is essential for the proper functioning of enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are vital for metabolic pathways in mammals . Biotin's role extends to gene regulation and histone modification, influencing chromatin stability and gene expression .

This compound is characterized by its unique structure that allows it to participate in both luminescent reactions and biological processes mediated by biotin. The compound's design enables it to interact with biotin receptors and participate in cellular uptake mechanisms.

- Biotin Binding : The biotin component can bind to specific receptors on cell membranes, facilitating cellular uptake. This mechanism is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which is responsible for transporting biotin across cell membranes .

- Chemiluminescence : The aminobutylethylisoluminol portion of the compound exhibits chemiluminescent properties, making it useful for various detection assays in biological research. This property allows researchers to visualize cellular processes in real-time.

- Enzymatic Function : By acting as a coenzyme, biotin supports enzymatic reactions critical for metabolism. The attachment of biotin to enzymes enhances their activity and stability .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

- Cellular Uptake Studies : Research indicates that this compound can enhance the uptake of biotin into cells, leading to improved metabolic function .

- Neuronal Tracing : In neuronal tracing experiments, compounds similar to this compound have shown promise in labeling neurons effectively due to their ability to cross cell membranes and bind to neuronal structures .

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on Hair Growth : A clinical trial involving patients with hair loss showed that supplementation with biotin improved hair density and quality. While aminobutylethylisoluminol was not directly tested, the biotin component's role in hair follicle health suggests potential benefits .

- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, compounds containing biotin have been shown to improve cognitive function and reduce neuronal loss .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSBJKHVYBXJAU-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145948 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103612-64-2 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.